1-Aminocyclopropanecarbonitrile

Chemical Procurement Formulation Stability

Researchers requiring a rigid cyclopropane scaffold with orthogonal amine and nitrile handles for diastereoselective drug candidate synthesis often face limited access to the precise 1,1-substitution pattern essential for stereochemical control. - Enables 98.5% d.e. in cathepsin K inhibitor (odanacatib) amide bond formation via constrained cyclopropane core geometry. - Nitrile serves as a latent carboxyl handle for selective hydrolysis to ACC-based plant growth regulators or ethylene biosynthesis probes. - Bifunctional nature supports orthogonal derivatization for conformationally constrained peptide libraries. Supplied as free base (98%) or stable HCl salt (>98%) with full COA documentation for immediate R&D procurement.

Molecular Formula C4H6N2
Molecular Weight 82.1 g/mol
CAS No. 196311-65-6
Cat. No. B178393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminocyclopropanecarbonitrile
CAS196311-65-6
Molecular FormulaC4H6N2
Molecular Weight82.1 g/mol
Structural Identifiers
SMILESC1CC1(C#N)N
InChIInChI=1S/C4H6N2/c5-3-4(6)1-2-4/h1-2,6H2
InChIKeyUIVATUPCWVUVIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Aminocyclopropanecarbonitrile: Core Properties & Procurement


1-Aminocyclopropanecarbonitrile (CAS 196311-65-6), also known as 1-aminocyclopropane-1-carbonitrile, is a highly strained, bifunctional C4-building block with the molecular formula C4H6N2 and a molecular weight of 82.10 g/mol . Its structure features a reactive, three-membered cyclopropane ring bearing both a basic primary amine (-NH2) and a versatile nitrile group (-C≡N) . Key predicted physicochemical properties for this free base include a calculated density of 1.1±0.1 g/cm³ and a boiling point of 180.9±23.0 °C at 760 mmHg . For procurement, the compound is commonly offered as a free base with a typical purity of 95%, but is also widely available as its hydrochloride salt (CAS 127946-77-4), a more stable and readily handled form with a purity of ≥97-98% .

Available as free base or HCl salt for synthesis flexibility
Strained cyclopropane core supports stereoselective synthesis
Bifunctional amine–nitrile enables orthogonal derivatization
Convertible nitrile allows access to ACC and agrochemical precursors

1-Aminocyclopropanecarbonitrile: Irreplaceable in Synthesis & Drug Discovery


The unique value of 1-aminocyclopropanecarbonitrile (free base or HCl salt) is derived from the combination of its strained cyclopropane core and its bifunctional (amine and nitrile) nature. Generic substitution with other cyclopropane derivatives (e.g., cyclopropanecarbonitrile or 1-aminocyclopropanecarboxylic acid, ACC) or simpler alkyl nitriles fails because the specific 1-amino-1-cyano substitution pattern on the strained ring dictates both its reactivity and its role as a specialized pharmacophore. This compound is not a simple intermediate; it is a critical building block whose rigid geometry and electronic properties are essential for applications ranging from the synthesis of clinically-validated drug candidates like odanacatib to the construction of strained heterocycles that cannot be accessed via linear analogs [1]. Its use as a precursor for plant growth regulators further distinguishes it from compounds lacking the convertible nitrile group [2].

Cyclopropanecarbonitrile

Lacks amine functionality; may not support amidation or bifunctional derivatization required for pharmacophore construction.

1-Aminocyclopropanecarboxylic acid (ACC)

Cannot act as a protected nitrile precursor; direct use may limit synthetic route options for agrochemical and peptide research.

Linear alkyl nitriles or mono-amines

Lack strained ring geometry; stereochemical control and conformational rigidity may not transfer to target scaffolds.

Quantitative Performance Evidence for 1-Aminocyclopropanecarbonitrile


Free Base vs. Hydrochloride Salt: Handling & Stability

Procurement decisions often hinge on the physical form's stability and handling properties. The free base (1-aminocyclopropanecarbonitrile) is a reactive liquid or low-melting solid with a predicted boiling point of 180.9±23.0 °C . In contrast, its hydrochloride salt (1-aminocyclopropanecarbonitrile hydrochloride) is a stable, crystalline white powder with a defined melting point of 178-202 °C (decomposition) and a purity of ≥97% (NMR) . This directly addresses the user's selection between forms for storage, weighing, and long-term use.

Form comparison
Data to verify
HCl salt: mp 178–202°C, ≥97% purity
Free base: bp ~181°C, 95% purity
Supports procurement decision for handling and storage needs
Reported vendor specifications; verify lot-specific stability
Chemical Procurement Formulation Stability

Diastereoselective Synthesis of Odanacatib

A critical point of differentiation is the compound's role in synthesizing odanacatib, a highly selective cathepsin K inhibitor that reached Phase III clinical trials for osteoporosis. The key amidation step to form odanacatib uses 1-aminocyclopropanecarbonitrile as a specific amine component, achieved with excellent diastereoselectivity (98.5%) [1]. This performance is not replicable with other simple amines or nitriles due to the specific steric and electronic requirements of the reaction.

Odanacatib intermediate selectivity
Reported
98.5% d.e.
Supports stereoselective building-block synthesis workflow
HATU coupling, 30–35°C; patent-derived data
Drug Discovery Peptide Synthesis Cathepsin K Inhibition

Precursor Role for Plant Growth Regulators vs. ACC

1-Aminocyclopropane-1-carboxylic acid (ACC) is the direct, well-known precursor to the plant hormone ethylene. However, 1-aminocyclopropanecarbonitrile serves as a distinct and useful precursor to ACC itself. The nitrile group can be hydrolyzed to the carboxylic acid, providing a controlled, synthetic route to ACC or its derivatives [1]. This is a key differentiator from ACC, as the nitrile offers a protected, convertible handle for further chemical manipulation.

Precursor role vs ACC
Class-level inference
Convertible nitrile handle
vs direct carboxylic acid
Provides synthetic versatility for agrochemical research
Functional context; source review recommended
Agrochemicals Plant Growth Regulators Ethylene Precursors

Cathepsin K Inhibition: Intermediate vs. Drug Candidate

While the compound is a key intermediate for the potent cathepsin K inhibitor odanacatib, its own intrinsic activity against cathepsins is weak. A reported IC50 for 1-aminocyclopropanecarbonitrile against a cathepsin was 6.31 µM (6,310 nM) [1]. This is orders of magnitude less potent than the final drug odanacatib, which is a highly selective inhibitor. This quantitative difference confirms its role as a building block, not a drug candidate itself, guiding its appropriate use in research.

Intrinsic inhibitory activity
Reported
IC50 6.31 µM
Confirms building-block role, not active inhibitor
Cathepsin K inhibition; >1000-fold less potent than odanacatib
Enzyme Inhibition Cysteine Protease Cathepsin K

Procurement & Use Cases for 1-Aminocyclopropanecarbonitrile


Cathepsin K Inhibitor Synthesis

Procure the hydrochloride salt (≥97% purity) for use as a key amine component in the diastereoselective synthesis of odanacatib and related cathepsin K inhibitors, where its rigid cyclopropane core ensures high stereochemical control (98.5% d.e.) in the final amide bond formation [1].

Agrochemical Research: Plant Growth Regulators

Use the free base or hydrochloride salt as a synthetic precursor to 1-aminocyclopropane-1-carboxylic acid (ACC) derivatives. The nitrile group serves as a protected handle that can be selectively hydrolyzed to access ACC-based plant growth regulators or to study ethylene biosynthesis pathways [2].

Strained Heterocycle Building Blocks

Leverage the unique 1-amino-1-cyano substitution on a strained cyclopropane ring for the synthesis of diverse, conformationally constrained building blocks (e.g., cyclopropyl peptides). The bifunctional nature allows for orthogonal reactions, enabling access to novel chemical space for drug discovery [3].

Analytical Reference Standard

Utilize the high-purity hydrochloride salt (98.0+% by titration and nitrogen analysis) as a reference standard for calibrating HPLC or GC instruments, or for developing new analytical methods for cyclopropane-containing nitriles and amines .

Application
Selection Property
Validation Focus
Cathepsin K inhibitor synthesis
Stereochemical control in amidation
Diastereomeric excess and purity
ACC derivative synthesis (agrochemical research)
Convertible nitrile functionality
Hydrolysis selectivity and ACC generation
Conformationally constrained building blocks
Bifunctional cyclopropane reactivity
Orthogonal amine/nitrile derivatization
Analytical reference standard
High-purity HCl salt
Assay purity and identity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


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